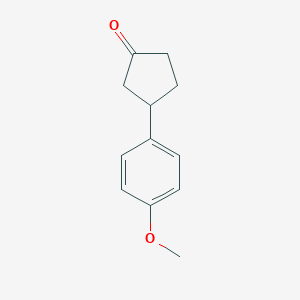

3-(4-Methoxyphenyl)cyclopentanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVGGHJBRCDSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555743 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116526-34-2 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)cyclopentanone

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-methoxyphenyl)cyclopentanone, a valuable intermediate in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of key synthetic strategies, including Intramolecular Friedel-Crafts Acylation, Conjugate Addition (Michael Addition), and Palladium-Catalyzed α-Arylation. Each section delves into the mechanistic underpinnings, experimental protocols, and comparative analysis of these methods. The guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a foundation for the practical application of these synthetic routes.

Introduction

3-(4-Methoxyphenyl)cyclopentanone is a substituted cyclopentanone featuring a methoxy-functionalized aromatic ring. This structural motif is of significant interest in organic synthesis due to its potential as a precursor for a variety of more complex molecules with diverse biological activities. The cyclopentanone ring provides a versatile scaffold for further functionalization, while the 4-methoxyphenyl group can influence the molecule's electronic properties and binding interactions with biological targets. This guide explores the most prominent and effective methods for the synthesis of this key intermediate, providing both theoretical understanding and practical, field-proven insights.

Synthetic Pathways

The synthesis of 3-(4-methoxyphenyl)cyclopentanone can be approached through several strategic disconnections. This guide will focus on three core methodologies that have proven to be robust and adaptable for the synthesis of 3-arylcyclopentanones.

Pathway 1: Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a powerful method for the formation of cyclic ketones, including indanones and tetralones.[1][2] This pathway involves the cyclization of a suitable carboxylic acid or its derivative, where the aromatic ring acts as the nucleophile and the acyl group is the electrophile. For the synthesis of 3-(4-methoxyphenyl)cyclopentanone, the logical precursor would be 4-(4-methoxyphenyl)pentanoic acid.

The reaction is typically promoted by a strong Brønsted or Lewis acid. The acid activates the carbonyl group of the carboxylic acid (or acyl chloride), facilitating the formation of a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich 4-methoxyphenyl ring in an electrophilic aromatic substitution reaction. The methoxy group is an ortho-, para-directing group, and while cyclization could potentially occur at the ortho position, steric hindrance generally favors para-substitution if the tether length allows. In the case of 4-(4-methoxyphenyl)pentanoic acid, the five-carbon chain directs the cyclization to the ortho position of the anisole ring to form the five-membered cyclopentanone ring.

This protocol is adapted from general procedures for intramolecular Friedel-Crafts acylation of similar substrates.[3]

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-methoxyphenyl)pentanoic acid (1.0 eq).

-

Acid Addition: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid) to the flask.

-

Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Acid Catalyst: Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are commonly used as they act as both the catalyst and the solvent.[3] PPA is highly viscous and requires mechanical stirring for efficient mixing.

-

Temperature: The reaction temperature is crucial; higher temperatures can lead to side reactions and decomposition. The optimal temperature must be determined empirically for each substrate.

-

Work-up: Quenching the reaction with ice is a critical step to decompose the PPA and protonate any intermediates. The subsequent wash with sodium bicarbonate is to remove any unreacted carboxylic acid.

Pathway 2: Conjugate Addition (Michael Addition)

The conjugate addition of an organometallic reagent derived from anisole to a cyclopentenone is another viable route to 3-(4-methoxyphenyl)cyclopentanone. This method relies on the formation of a carbon-carbon bond at the β-position of an α,β-unsaturated ketone.

This reaction typically proceeds via a 1,4-addition mechanism. Anisole itself is not sufficiently nucleophilic to add directly to cyclopentenone. Therefore, it is usually converted into a more potent nucleophile, such as a Grignard reagent or an organocuprate. The use of a Lewis acid can also promote the reaction by activating the cyclopentenone electrophile. The reaction involves the attack of the nucleophilic aromatic ring at the β-carbon of the activated cyclopentenone, leading to the formation of an enolate intermediate, which is subsequently protonated during work-up to yield the final product. Lewis acid catalysis can facilitate this process by coordinating to the carbonyl oxygen of the cyclopentenone, thereby increasing its electrophilicity.[4]

This protocol is based on general procedures for Lewis acid-catalyzed conjugate additions of aromatic compounds to enones.[4]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and dichloromethane (DCM) as the solvent.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopentenone (1.0 eq) in DCM dropwise to the stirred suspension.

-

Nucleophile Addition: After stirring for 15 minutes, add a solution of anisole (1.1 eq) in DCM dropwise via the dropping funnel.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography.

-

Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively activates the enone. Other Lewis acids like titanium tetrachloride or boron trifluoride etherate could also be employed.[4]

-

Solvent: Dichloromethane is a common solvent for Friedel-Crafts type reactions as it is relatively unreactive and effectively dissolves the reagents.

-

Stoichiometry: A slight excess of the Lewis acid and the aromatic nucleophile is often used to ensure complete consumption of the limiting enone.

Pathway 3: Palladium-Catalyzed α-Arylation

The direct α-arylation of ketones using palladium catalysis is a modern and powerful method for the formation of α-aryl ketones.[5][6] This approach avoids the need for pre-functionalized starting materials and often proceeds with high efficiency and functional group tolerance.[7]

The catalytic cycle typically begins with the oxidative addition of an aryl halide (e.g., 4-bromoanisole) to a Pd(0) complex to form a Pd(II)-aryl species. In parallel, the cyclopentanone is deprotonated by a base to form an enolate. The Pd(II)-aryl complex then undergoes transmetalation with the enolate to form a Pd(II)-enolate complex. The final step is reductive elimination from this complex to form the desired C-C bond of the α-aryl ketone and regenerate the Pd(0) catalyst.[7] The choice of ligand for the palladium catalyst is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[8]

This protocol is adapted from established procedures for the palladium-catalyzed α-arylation of cyclopentanones.[6]

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%), and sodium tert-butoxide (NaOtBu) (1.2-1.5 eq).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add cyclopentanone (1.5-2.0 eq), 4-bromoanisole (1.0 eq), and an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography.

-

Catalyst System: The choice of palladium precursor and ligand is critical. Ligands with high steric bulk and electron density are often required to promote the reductive elimination step.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to generate the ketone enolate without competing side reactions.

-

Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the enolate and deactivation of the catalyst.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of 3-(4-methoxyphenyl)cyclopentanone via the discussed pathways. The data is based on typical yields for analogous reactions reported in the literature, as specific data for the target molecule is not widely available.

| Pathway | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Intramolecular Friedel-Crafts Acylation | 4-(4-methoxyphenyl)pentanoic acid, PPA/MSA | 60-80 | Atom economical, direct cyclization. | Requires synthesis of the precursor acid, harsh acidic conditions. |

| Conjugate Addition | Cyclopentenone, Anisole, Lewis Acid (AlCl₃) | 50-70 | Readily available starting materials. | Stoichiometric amounts of Lewis acid required, potential for side reactions. |

| Palladium-Catalyzed α-Arylation | Cyclopentanone, 4-Bromoanisole, Pd catalyst, Ligand, Base | 70-90 | High yields, good functional group tolerance, catalytic process. | Cost of palladium catalyst and ligands, requires inert conditions. |

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.10-7.25 (m, 2H, Ar-H), 6.80-6.95 (m, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.20-3.35 (m, 1H, CH-Ar), 2.20-2.60 (m, 4H, CH₂), 1.90-2.10 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 218.0 (C=O), 158.5 (C-OMe), 135.0 (C-Ar), 128.0 (CH-Ar), 114.0 (CH-Ar), 55.2 (OCH₃), 45.0 (CH-Ar), 38.0 (CH₂), 29.0 (CH₂).

-

Mass Spectrometry (EI): m/z (%) = 190 (M+), 134, 121, 91.

Conclusion

The synthesis of 3-(4-methoxyphenyl)cyclopentanone can be effectively achieved through several synthetic strategies. The choice of the optimal pathway depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions.

-

Intramolecular Friedel-Crafts acylation offers a direct route but requires the synthesis of a specific precursor and employs harsh conditions.

-

Conjugate addition utilizes readily available starting materials but may suffer from lower yields and the need for stoichiometric amounts of Lewis acids.

-

Palladium-catalyzed α-arylation represents a modern and highly efficient method, often providing the highest yields and functional group tolerance, albeit at a higher cost for the catalyst system.

This guide provides the foundational knowledge and practical considerations for researchers to select and implement the most suitable synthetic route for their specific needs in the preparation of 3-(4-methoxyphenyl)cyclopentanone. Further optimization of the proposed protocols may be necessary to achieve the desired yield and purity for specific applications.

References

-

Lewis acid catalysed polymerisation of cyclopentenone. PMC.

-

Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Amazon S3.

-

Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. PubMed.

-

α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses.

-

Lewis-Acid-Mediated Union of Epoxy-Carvone Diastereomers with Anisole Derivatives: Mechanistic Insight and Application to the Synthesis of Non-natural CBD Analogues. PubMed.

-

A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scirp.org.

-

Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation. Benchchem.

-

A Facile Route to Cyclopentenones by Friedel-Crafts Acylation. ResearchGate.

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

-

Lewis acid catalysed polymerisation of cyclopentenone. RSC Publishing.

-

α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. PMC.

-

Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository.

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.

-

Expanding Meroterpenoid Chemical Space Via Intermolecular Trapping of Cationic Cyclization Intermediates. PMC.

-

Friedel–Crafts reaction. Wikipedia.

-

Cyclopentenone synthesis. Organic Chemistry Portal.

-

Rhodium-Catalyzed Regio- and Diastereoselective [3+2] Cycloaddition of gem-Difluorinated Cyclopropanes with Internal Olefins. PubMed.

-

A radical [3 + 2]-cycloaddition reaction for the synthesis of difluorocyclopentanones. Organic Chemistry Frontiers (RSC Publishing).

-

Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC.

-

Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed.

-

Friedel–Crafts Acylation. Sigma-Aldrich.

Sources

- 1. preprints.org [preprints.org]

- 2. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lewis acid catalysed polymerisation of cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium-Catalyzed Regio- and Diastereoselective [3+2] Cycloaddition of gem-Difluorinated Cyclopropanes with Internal Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031407) [hmdb.ca]

- 7. BJOC - Search Results [beilstein-journals.org]

- 8. Lewis acid catalysed polymerisation of cyclopentenone - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)cyclopentanone: Synthesis, Properties, and Reactivity

Introduction

3-(4-Methoxyphenyl)cyclopentanone is a substituted cyclic ketone of significant interest in modern organic synthesis and medicinal chemistry. Its molecular architecture, featuring a five-membered carbocyclic ring and an electronically influential 4-methoxyphenyl substituent, provides a unique combination of reactivity and structural utility. The cyclopentanone core is a prevalent motif in numerous natural products and biologically active compounds, while the 4-methoxyphenyl group, a common pharmacophore, modulates the molecule's electronic properties and lipophilicity.[1][2] This guide offers a comprehensive analysis of the synthesis, chemical properties, and versatile reactivity of 3-(4-Methoxyphenyl)cyclopentanone, providing researchers and drug development professionals with a foundational understanding of its utility as a synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data for analogous compounds.

Table 1: Core Chemical Properties of 3-(4-Methoxyphenyl)cyclopentanone

| Property | Value | Source/Notes |

| IUPAC Name | 3-(4-methoxyphenyl)cyclopentan-1-one | BOC Sciences[] |

| CAS Number | 116526-34-2 | BOC Sciences[] |

| Molecular Formula | C₁₂H₁₄O₂ | BOC Sciences[] |

| Molecular Weight | 190.24 g/mol | BOC Sciences[] |

| Appearance | Likely a white to off-white solid or oil at room temperature. | Inferred from similar compounds. |

| InChI Key | BXVGGHJBRCDSGU-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | COC1=CC=C(C=C1)C2CCC(=O)C2 | BOC Sciences[] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Protons on the aromatic ring would appear in the δ 6.8-7.2 ppm range, with characteristic splitting patterns for a 1,4-disubstituted ring. The methoxy protons would present as a sharp singlet around δ 3.8 ppm. The aliphatic protons on the cyclopentanone ring would appear as complex multiplets in the δ 1.5-3.0 ppm region.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (δ > 200 ppm). Aromatic carbons would resonate between δ 114-160 ppm, while the aliphatic carbons of the cyclopentanone ring and the methoxy group would appear in the upfield region.

-

IR Spectroscopy: A strong, sharp absorption band between 1735-1750 cm⁻¹ would be indicative of the C=O stretch of the five-membered ring ketone. C-O stretching from the methoxy group would appear around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 190.24, with characteristic fragmentation patterns involving the loss of carbonyl and methoxy groups.

Synthesis of 3-(4-Methoxyphenyl)cyclopentanone

The construction of the 3-aryl cyclopentanone scaffold can be achieved through several modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. The most direct and efficient method reported for analogous structures is the palladium-catalyzed α-arylation of cyclopentanone.

Primary Synthetic Pathway: Palladium-Catalyzed α-Arylation

The direct α-arylation of ketones represents a powerful C-C bond-forming reaction, avoiding the multi-step sequences often required in classical enolate chemistry.[4] A cooperative catalysis system involving a palladium complex and a secondary amine (like pyrrolidine) has proven highly effective for the mono-α-arylation of cyclopentanones, a class of substrates notoriously prone to side reactions such as self-aldol condensation and multiple arylations under traditional basic conditions.[5][6]

The catalytic cycle is generally understood to involve:

-

Oxidative addition of the palladium(0) catalyst to the aryl halide (e.g., 4-bromoanisole).

-

Formation of an enamine from cyclopentanone and the secondary amine co-catalyst.

-

Transmetalation or a related process where the enamine displaces the halide from the palladium(II) complex.

-

Reductive elimination from the resulting palladium-enamine complex to form the C-C bond and regenerate the palladium(0) catalyst.[4][7]

Caption: Workflow for the synthesis of 3-(4-Methoxyphenyl)cyclopentanone.

Experimental Protocol: Palladium/Enamine Cooperative α-Arylation

This protocol is adapted from a verified procedure for the α-arylation of cyclopentanone and serves as an authoritative template for the synthesis of the title compound.[6]

Materials:

-

Cyclopentanone (1.0 equiv)

-

4-Bromoanisole (1.3 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

-

Sodium acetate (NaOAc, 1.0 equiv)

-

Pyrrolidine (30 mol%)

-

1,4-Dioxane (solvent)

-

Argon (inert gas)

Procedure:

-

Vessel Preparation: To a heavy-walled pressure vessel equipped with a magnetic stir bar, add cyclopentanone, 4-bromoanisole, palladium(II) acetate, tri(o-tolyl)phosphine, and sodium acetate under ambient atmosphere.

-

Solvent and Co-catalyst Addition: Add 1,4-dioxane as the solvent, followed by the addition of pyrrolidine via syringe.

-

Inerting: Seal the vessel and thoroughly degas the solution by bubbling argon through it for approximately 20 minutes. This step is critical to prevent the oxidation of the phosphine ligand and the Pd(0) active catalyst.

-

Reaction: Place the sealed vessel in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(4-Methoxyphenyl)cyclopentanone.

Chemical Reactivity

The reactivity of 3-(4-Methoxyphenyl)cyclopentanone is dictated by three primary functional regions: the electrophilic carbonyl carbon, the acidic α-protons, and the electron-rich aromatic ring.

Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to many synthetic transformations.

-

Nucleophilic Addition: Reagents such as Grignard reagents (R-MgX), organolithiums (R-Li), and hydride donors (e.g., NaBH₄, LiAlH₄) will add to the carbonyl carbon. Reduction with NaBH₄, for instance, yields 3-(4-methoxyphenyl)cyclopentanol.

-

Acetal/Ketal Formation: In the presence of an acid catalyst, reaction with alcohols or diols (e.g., ethylene glycol) will form the corresponding acetal or ketal. This transformation is a common strategy for protecting the ketone functionality during subsequent reactions.[8]

-

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) converts the carbonyl group into a carbon-carbon double bond, providing access to various substituted methylenecyclopentane derivatives.

-

Imine and Enamine Formation: Condensation with primary amines (R-NH₂) yields imines, while reaction with secondary amines (R₂NH) produces enamines. Enamines are valuable synthetic intermediates, acting as nucleophiles in their own right.

Caption: Reactivity at the α-carbon via enolate formation.

Reactivity of the 4-Methoxyphenyl Group

The aromatic ring is not inert and can participate in several important transformations. The methoxy group is a strong electron-donating group, activating the ring towards electrophilic aromatic substitution (EAS) and directing incoming electrophiles to the ortho positions (relative to the methoxy group).

-

Electrophilic Aromatic Substitution (EAS): Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation can be performed on the aromatic ring. The strong activating nature of the methoxy group often allows these reactions to proceed under mild conditions.

-

Ether Cleavage: The methyl ether can be cleaved to reveal a phenol using strong acids like HBr or Lewis acids such as BBr₃. This transformation unmasks a hydroxyl group, which can be used for further functionalization or to modulate biological activity. [9]

Applications in Research and Development

3-(4-Methoxyphenyl)cyclopentanone is a valuable building block for the synthesis of more complex molecular targets.

-

Pharmaceutical Scaffolds: The cyclopentane ring is a key structural element in prostaglandins and various antiviral agents like carbocyclic nucleosides. [1]The ability to functionalize this core at multiple positions makes it an attractive starting point for library synthesis in drug discovery programs.

-

Versatile Intermediate: The orthogonal reactivity of the ketone, α-carbons, and aromatic ring allows for a stepwise and controlled elaboration of the molecular structure. For instance, the ketone could be protected as a ketal, followed by electrophilic substitution on the aromatic ring, and finally, deprotection and enolate chemistry to build a highly substituted, complex molecule.

-

Probe for Biological Systems: The 4-methoxyphenyl group is frequently found in compounds targeting a range of biological receptors. Its presence can enhance binding affinity and influence metabolic stability. [2][10]

Conclusion

3-(4-Methoxyphenyl)cyclopentanone is a synthetically versatile molecule whose value lies in the distinct and predictable reactivity of its constituent parts. Modern catalytic methods, particularly palladium-catalyzed α-arylation, provide an efficient and direct route to its synthesis. [6]A comprehensive understanding of its reactivity at the carbonyl center, the α-carbons, and the aromatic ring empowers chemists to strategically employ this compound as a key intermediate in the construction of complex and potentially bioactive molecules. This guide provides the foundational knowledge necessary for its effective application in both academic and industrial research settings.

References

- Filo. (2025, August 4). Reaction of Cyclopentanone with OH⁻.

- ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.

- PubMed. (2016, February 12). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition in English.

- Proprep. (n.d.). What is the reactivity profile of 2-bromo-cyclopentanone in nucleophilic substitution reactions, and... Show More.

- Royal Society of Chemistry. (n.d.). SN′ reactions on some cyclopentene derivatives employing simple nucleophiles and organocuprate reagents. Journal of the Chemical Society, Perkin Transactions 1.

- Organic Syntheses. (2023, November 3). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis.

- Unknown Source. (n.d.). Understanding the Role of 4H-1-Benzopyran-4-one Derivatives in Organic Synthesis.

- Unknown Source. (n.d.). Reactions of nucleophilic cyclopropanes: Kinetics and mechanisms.

- SpectraBase. (n.d.). 3-Methyl-3-(4-methoxy-phenyl)-cyclopentanone - Optional[Vapor Phase IR] - Spectrum.

- Quora. (2014, September 28). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?.

- Sigma-Aldrich. (n.d.). 3-Methoxy-2-cyclopenten-1-one 99 4683-50-5.

- Fiveable. (n.d.). 3-(4-methoxyphenyl)cyclohexanone Definition - Organic Chemistry Key Term.

- PubMed. (n.d.). More than a protective group: 4-methoxyphenyl as a new Janus aglycone.

- PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenyl Cyclopentyl Ketone.

- PubChem. (n.d.). (2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one.

- NIH. (n.d.). Reactivity of electrophilic cyclopropanes. PMC.

- NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.

- NIH. (n.d.). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. PMC.

- PubChem. (n.d.). 3-Methoxy-4-methyl-2-cyclopenten-1-one.

- Royal Society of Chemistry. (n.d.). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral.

- PubMed. (2023, April 25). Reactivity of electrophilic cyclopropanes.

- PubMed. (2003, April). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research.

- Royal Society of Chemistry. (n.d.). Table of Contents.

- Unknown Source. (n.d.). REACTIONS WITH ELECTROPHILES.

- ChemBK. (n.d.). 3-Cyclohexen-1-one, 4-(4-methoxyphenyl)-.

- BOC Sciences. (n.d.). CAS 116526-34-2 3-(4-METHOXYPHENYL)CYCLOPENTANONE.

- BenchChem. (n.d.). Technical Whitepaper: 3-[(4-Methoxyphenyl)methyl]cyclohexanone.

- SpectraBase. (n.d.). 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-1-pentanone - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions.

- Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis.

- ResearchGate. (n.d.). Reaction pathways for the synthesis of bi(cyclopentane) and....

- Moldb. (n.d.). 75095-85-1 | 1-(4-Methoxyphenyl)cyclopentan-1-amine.

- MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.

- ResearchGate. (2023). Reactivity of electrophilic cyclopropanes.

- Cheméo. (n.d.). Chemical Properties of 3,4-Dimethylcyclopentanone (CAS 58372-16-0).

- BenchChem. (n.d.). Preventing side reactions in the formation of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane".

- EvitaChem. (n.d.). Buy 1-(4-Methoxyphenyl)cyclopentanamine (EVT-12408238).

- ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,....

- ResearchGate. (2025, August 10). Chemoselective RuO 4 Oxidation of Phenyl or p -Methoxyphenyl Groups to Carboxylic Acid Functions in the Presence of a Tetrahydropyran Ring | Request PDF.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 4. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. More than a protective group: 4-methoxyphenyl as a new Janus aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(4-Methoxyphenyl)cyclopentanone

Abstract

Introduction

3-(4-Methoxyphenyl)cyclopentanone is a ketone featuring a five-membered cycloalkane ring substituted with a para-methoxyphenyl group. This structure is of interest in synthetic organic chemistry as a potential building block for more complex molecules, including those with potential pharmacological activity. The precise characterization of such compounds is paramount for ensuring purity, confirming identity, and understanding reactivity. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for achieving this level of structural detail. This guide will provide a detailed, predictive analysis of the key spectroscopic features of 3-(4-Methoxyphenyl)cyclopentanone, explaining the underlying principles that govern the expected spectral outcomes.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram of 3-(4-Methoxyphenyl)cyclopentanone with IUPAC numbering for the cyclopentanone ring and standard ortho-, meta-, para- notation for the aromatic ring.

Caption: Molecular structure of 3-(4-Methoxyphenyl)cyclopentanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule.

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer. A dilute solution of the compound (~5-10 mg) would be prepared in deuterated chloroform (CDCl₃), a common solvent that does not interfere with the proton signals.[1][2][3] A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.00 ppm. The data would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1-7.2 | Doublet | 2H | H-ortho | Protons on the aromatic ring ortho to the cyclopentanone substituent, deshielded by the ring current and split by the meta protons. |

| ~6.8-6.9 | Doublet | 2H | H-meta | Protons on the aromatic ring meta to the cyclopentanone substituent, shielded by the electron-donating methoxy group and split by the ortho protons. |

| ~3.8 | Singlet | 3H | -OCH₃ | Protons of the methoxy group are in a single chemical environment and show no coupling. |

| ~3.0-3.2 | Multiplet | 1H | H3 | The benzylic proton at C3 is deshielded by the adjacent aromatic ring and the carbonyl group. It will be coupled to the protons on C2 and C4. |

| ~2.2-2.5 | Multiplet | 4H | H2, H5 | Protons on C2 and C5 are adjacent to the carbonyl group, leading to deshielding.[1][4][5] They will exhibit complex splitting due to coupling with each other and with the proton on C3. |

| ~1.9-2.1 | Multiplet | 2H | H4 | Protons on C4 are further from the carbonyl group and are expected to be more shielded than the protons on C2 and C5.[1] |

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (300 MHz or higher) is crucial for resolving the complex multiplets expected in the aliphatic region of the spectrum. CDCl₃ is selected as the solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak that does not typically interfere with the analyte signals. TMS is the universally accepted internal standard for ¹H NMR, providing a reliable reference point for chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 75 or 125 MHz. A more concentrated sample (~20-50 mg) in CDCl₃ is usually required due to the lower natural abundance of the ¹³C isotope.[1] A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~218 | C1 (C=O) | The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[1] |

| ~158 | C4' | The aromatic carbon bearing the methoxy group is shielded by the electron-donating effect of the oxygen. |

| ~135 | C1' | The ipso-carbon of the aromatic ring attached to the cyclopentanone ring. |

| ~128 | C2', C6' | The ortho-carbons of the aromatic ring. |

| ~114 | C3', C5' | The meta-carbons of the aromatic ring, shielded by the methoxy group. |

| ~55 | -OCH₃ | The carbon of the methoxy group. |

| ~45 | C2, C5 | The carbons alpha to the carbonyl group are deshielded. |

| ~40 | C3 | The benzylic carbon. |

| ~30 | C4 | The carbon beta to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on an aromatic ring.[6][7][8][9] |

| ~2950-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations for the C-H bonds of the cyclopentanone ring.[10] |

| ~1740 | Strong | C=O stretch | The carbonyl group of a five-membered ring ketone typically absorbs at a higher frequency than that of a six-membered ring or acyclic ketone due to ring strain.[10] |

| ~1610, 1510 | Medium-Strong | Aromatic C=C stretch | Characteristic in-plane skeletal vibrations of the aromatic ring.[6][7][8] |

| ~1250 | Strong | C-O stretch (aryl ether) | The asymmetric C-O-C stretching vibration of the methoxy group. |

| ~830 | Strong | C-H out-of-plane bend | Characteristic bending vibration for a 1,4-disubstituted (para) aromatic ring.[6][7][8] |

Causality of Experimental Choices: The choice between a KBr pellet and a thin film depends on the physical state of the compound. KBr is transparent to IR radiation in the analytical range and provides a solid matrix for uniformly dispersing the sample. This method is self-validating as the absence of broad O-H stretches would confirm the dryness of the KBr and the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: A mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the high-vacuum source, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrometry Data:

The molecular weight of 3-(4-Methoxyphenyl)cyclopentanone (C₁₂H₁₄O₂) is 190.24 g/mol . The molecular ion peak (M⁺) is expected at m/z = 190.

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways for 3-(4-Methoxyphenyl)cyclopentanone in EI-MS.

Interpretation of Fragmentation:

-

m/z = 190 (Molecular Ion): The peak corresponding to the intact molecule minus one electron.

-

m/z = 121: A prominent peak resulting from the cleavage of the bond between C3 of the cyclopentanone ring and the aromatic ring, leading to the stable 4-methoxybenzyl cation.

-

m/z = 107: Loss of a methyl radical from the methoxy group of the m/z 121 fragment.[11]

-

m/z = 93: Further fragmentation involving the loss of a neutral formaldehyde (CH₂O) molecule.[11]

-

m/z = 65: Loss of carbon monoxide (CO) from the m/z 93 fragment, leading to the cyclopentadienyl cation.

Causality of Experimental Choices: Electron ionization at 70 eV is the standard method for generating mass spectra for library matching and structural elucidation. This energy is sufficient to cause reproducible fragmentation patterns, creating a "fingerprint" for the molecule. A high-vacuum environment is essential to prevent ion-molecule reactions and to allow the ions to travel from the source to the detector without colliding with other molecules.

Conclusion

The predictive spectroscopic analysis of 3-(4-Methoxyphenyl)cyclopentanone presented in this guide provides a detailed and scientifically grounded framework for its structural characterization. By combining the known spectral features of its constituent moieties—the cyclopentanone ring and the 4-methoxyphenyl group—with established principles of NMR, IR, and MS, a comprehensive and reliable set of expected data has been generated. This in-depth guide serves as a valuable resource for researchers working with this and structurally related compounds, enabling them to confidently interpret experimental data and verify the successful synthesis of their target molecules.

References

-

Zahran, N.F., Helal, A.I., & Rasheed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]

-

Abraham, R. J., & Loftus, P. (1978). The n.m.r. spectrum of cyclopentanone. Canadian Journal of Chemistry, 56(13), 1778-1781. [Link]

-

National Center for Biotechnology Information (n.d.). Cyclopentanone. In PubChem. Retrieved from [Link]

-

McMurry, J. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry (10th ed.). OpenStax. [Link]

-

ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole. osti.gov. [Link]

-

LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

LibreTexts. (2024). 15.7 Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Chegg. (2018). Solved Cyclopentanone NMR: how many sets of H's in the. Chegg.com. [Link]

-

Reddit. (2017). HNMR of cyclopentanone. r/chemhelp. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry and Biochemistry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). HMDB. [Link]

-

King's Centre for Visualization in Science. (2014). Cyclopentanone. KCVS. [Link]

Sources

- 1. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanone(120-92-3) 1H NMR spectrum [chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407) [hmdb.ca]

- 4. chegg.com [chegg.com]

- 5. reddit.com [reddit.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Cyclopentanone [applets.kcvs.ca]

- 11. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)cyclopentanone Analogs

Abstract

The 3-arylcyclopentanone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and the synthetic accessibility of its derivatives make it an attractive target for drug discovery programs. This technical guide provides a comprehensive overview of robust and versatile synthetic strategies for constructing 3-(4-methoxyphenyl)cyclopentanone and its analogs. We will explore two primary, field-proven synthetic pathways: the conjugate addition of organocuprates to cyclopentenone and the intramolecular Friedel-Crafts acylation of an appropriate precursor. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, detailed experimental protocols, and a discussion of the strategic considerations behind each method.

Introduction: The Significance of the 3-Arylcyclopentanone Core

Cyclopentane rings are ubiquitous in natural products and synthetic pharmaceuticals.[1] When substituted with an aryl group at the 3-position, the resulting scaffold presents a three-dimensional vector for molecular recognition that is distinct from more planar aromatic systems. The 4-methoxyphenyl substituent, in particular, is a common feature in pharmacologically active molecules, where the methoxy group can serve as a hydrogen bond acceptor and modulate metabolic stability. Analogs of this core structure have shown promise in various therapeutic areas, underscoring the need for efficient and scalable synthetic routes.[2][3] This guide focuses on elucidating the most effective methods to access this valuable chemical space.

Overview of Primary Synthetic Strategies

The construction of 3-(4-methoxyphenyl)cyclopentanone can be approached from two principal retrosynthetic disconnections. The choice between these pathways often depends on the availability of starting materials, desired scale, and the need for specific analog functionalization.

-

Strategy A: C-C Bond Formation via Conjugate Addition. This approach involves the formation of the key C3-aryl bond by adding a 4-methoxyphenyl nucleophile to a pre-formed cyclopentenone ring. This is a highly convergent and reliable method.

-

Strategy B: Ring Formation via Intramolecular Cyclization. This strategy builds the cyclopentanone ring from an acyclic precursor that already contains the 4-methoxyphenyl moiety. The key step is an intramolecular Friedel-Crafts acylation, which forms the five-membered ring.

The logical flow of these two competing strategies is visualized below.

Caption: High-level comparison of the two primary synthetic routes.

In-Depth Analysis of Synthetic Pathways

Pathway A: Michael Addition of an Organocuprate

The Michael reaction, or conjugate addition, is a cornerstone of C-C bond formation.[4][5] For adding an aryl group to the β-position of an α,β-unsaturated ketone, organocuprates (Gilman reagents) are the nucleophiles of choice.[6]

Causality Behind Experimental Choices: While seemingly simpler Grignard or organolithium reagents could be used, they overwhelmingly favor direct (1,2-) addition to the carbonyl carbon, yielding an unwanted tertiary alcohol. The softer nucleophilic character of organocuprates, governed by orbital rather than electrostatic considerations, directs their attack to the β-carbon of the conjugated system, resulting in the desired 1,4-addition product.[5][6]

Reaction Mechanism: The synthesis begins with the preparation of the Gilman reagent, lithium di(4-methoxyphenyl)cuprate, from 4-bromoanisole. This is followed by the conjugate addition to cyclopent-2-en-1-one. The reaction proceeds through an enolate intermediate, which is subsequently protonated during aqueous workup to yield the final product.

Caption: Mechanism of the organocuprate conjugate addition.

Pathway B: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a powerful method for constructing cyclic ketones, particularly when the aromatic ring is activated, as is the case with the electron-donating methoxy group.[7][8] This pathway involves the synthesis of a suitable acyclic precursor, 4-(4-methoxyphenyl)pentanoic acid, followed by its cyclization.

Causality Behind Experimental Choices: The key to this strategy is the efficient synthesis of the carboxylic acid precursor. This can be achieved via several routes, but a robust choice is the Michael addition of a malonic ester to a 4-methoxyphenyl-substituted vinyl species, followed by hydrolysis and decarboxylation. The final cyclization requires the conversion of the carboxylic acid to a more reactive acyl chloride, which readily forms an acylium ion electrophile in the presence of a strong Lewis acid like aluminum trichloride (AlCl₃).[9] The intramolecular nature of the reaction is highly favorable for the formation of a five-membered ring.[8]

Reaction Mechanism: The precursor, 4-(4-methoxyphenyl)pentanoic acid, is first converted to its acyl chloride using thionyl chloride or oxalyl chloride. This acyl chloride is then treated with a stoichiometric amount of AlCl₃. The Lewis acid coordinates to the carbonyl oxygen, facilitating the departure of the chloride and generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution, and subsequent loss of a proton re-aromatizes the ring and yields the target cyclopentanone.

Caption: Workflow for the intramolecular Friedel-Crafts acylation.

Experimental Protocols

The following protocols are generalized procedures and should be performed by trained chemists under appropriate safety conditions.

Protocol 1: Synthesis via Conjugate Addition

Step 1: Preparation of Lithium di(4-methoxyphenyl)cuprate

-

To a flame-dried, argon-purged flask containing anhydrous diethyl ether at -78 °C, add 4-bromoanisole (2.0 eq).

-

Slowly add tert-butyllithium (1.7 M in pentane, 2.0 eq) and stir for 30 minutes at -78 °C to form 4-methoxyphenyllithium.

-

In a separate argon-purged flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -40 °C.

-

Transfer the previously prepared 4-methoxyphenyllithium solution to the CuI suspension via cannula.

-

Allow the mixture to warm to 0 °C and stir for 1 hour. The formation of a clear or slightly colored solution indicates the formation of the Gilman reagent.

Step 2: Conjugate Addition

-

Cool the Gilman reagent solution to -78 °C.

-

Slowly add a solution of cyclopent-2-en-1-one (1.0 eq) in anhydrous diethyl ether.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 3-(4-methoxyphenyl)cyclopentanone.

Protocol 2: Synthesis via Intramolecular Friedel-Crafts Acylation

Step 1: Synthesis of 4-(4-Methoxyphenyl)pentanoyl chloride

-

To a flask containing 4-(4-methoxyphenyl)pentanoic acid (1.0 eq), add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 2 hours.

-

Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

Step 2: Cyclization

-

To a flame-dried, argon-purged flask containing anhydrous dichloromethane (DCM) at 0 °C, add aluminum trichloride (AlCl₃, 1.2 eq).

-

Slowly add a solution of the crude 4-(4-methoxyphenyl)pentanoyl chloride (1.0 eq) in anhydrous DCM.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Summary and Characterization

The synthesis of various analogs can be achieved by modifying the starting materials in either pathway. The table below summarizes typical conditions and expected outcomes for the parent compound.

| Parameter | Pathway A: Conjugate Addition | Pathway B: Friedel-Crafts |

| Key Reagents | (4-MeOPh)₂CuLi, Cyclopentenone | 4-(4-MeOPh)pentanoyl chloride, AlCl₃ |

| Solvent | Diethyl Ether / THF | Dichloromethane |

| Temperature | -78 °C to RT | 0 °C to RT |

| Typical Yield | 60-80% | 70-90% |

| Key Advantages | Convergent, good for sensitive substrates | High yielding, uses cheaper reagents |

| Key Disadvantages | Requires stoichiometric organometallic reagent | Precursor synthesis adds steps |

| Purification | Column Chromatography | Column Chromatography |

Characterization: The final product, 3-(4-methoxyphenyl)cyclopentanone, should be characterized using standard analytical techniques.

-

¹H NMR: Expect signals for the aromatic protons (two doublets in the ~6.8-7.2 ppm region), the methoxy group singlet (~3.8 ppm), and a complex series of multiplets for the aliphatic cyclopentanone protons.

-

¹³C NMR: Expect signals for the carbonyl carbon (~218 ppm), aromatic carbons (including the ipso, ortho, meta, and para carbons), the methoxy carbon (~55 ppm), and the aliphatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group should be present around 1740 cm⁻¹.

Conclusion and Future Outlook

This guide has detailed two highly effective and reliable synthetic strategies for accessing 3-(4-methoxyphenyl)cyclopentanone and its analogs. The conjugate addition pathway offers a convergent route, while the intramolecular Friedel-Crafts acylation provides a high-yielding alternative. Both methods are amenable to modification for the creation of diverse analog libraries for screening in drug discovery programs. Future work in this area may focus on developing catalytic, enantioselective versions of these reactions to access specific stereoisomers, which can be critical for pharmacological activity.[10][11][12] The principles and protocols outlined herein provide a solid foundation for any research group aiming to explore the rich chemical and biological potential of this important molecular scaffold.

References

-

A Facile Route to Cyclopentenones by Friedel-Crafts Acylation. (2018). ResearchGate. [Link]

-

Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Chiral Cyclopentenones. (2016). Chemical Reviews. [Link]

-

Robinson annulation. (n.d.). Wikipedia. [Link]

-

Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. (2016). PubMed Central (PMC). [Link]

-

Robinson annulation. (n.d.). chemeurope.com. [Link]

-

The Robinson Annulation Reaction. (2024). Chemistry LibreTexts. [Link]

-

The Robinson Annulation Reaction. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

-

The Robinson Annulation. (2018). Master Organic Chemistry. [Link]

-

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-3-pentanone. (2019). ResearchGate. [Link]

-

Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Chiral Cyclopentenones. (2016). ACS Publications. [Link]

-

Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. (2019). ResearchGate. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. (2020). MDPI. [Link]

-

Michael addition reaction. (n.d.). Wikipedia. [Link]

-

Synthetic routes. (n.d.). OCR A-Level Chemistry. [Link]

-

Cyclopentane Synthesis. (2005). Baran Lab. [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

-

Catalytic enantioselective synthesis of alkylidenecyclopropanes. (2022). PubMed Central (PMC). [Link]

-

Catalytic Asymmetric Friedel-Crafts Acylation of Dimethoxybenzenes. (n.d.). Organic Syntheses. [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). MDPI. [Link]

-

The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. (2013). PubMed. [Link]

-

Synthesis using the Michael Reaction. (2020). YouTube. [Link]

- Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1. (2004).

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2020). Preprints.org. [Link]

- Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds. (2007).

-

Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. (2017). PubMed. [Link]

-

Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents... (2021). PubMed. [Link]

-

The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. (2013). PLOS ONE. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopentanone Core: A Versatile Scaffold for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentanone ring, a five-membered carbocycle, represents a privileged scaffold in medicinal chemistry, forming the core of a diverse array of biologically active molecules.[1][2] From the potent signaling actions of prostaglandins to the defensive roles of jasmonates in plants, and the therapeutic potential of novel synthetic derivatives, substituted cyclopentanones exhibit a remarkable breadth of biological activities.[1][3] This technical guide provides a comprehensive exploration of the biological activities of substituted cyclopentanones, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. We will explore key classes of these compounds, including their roles as anticancer, anti-inflammatory, antiviral, and neuroprotective agents, offering field-proven insights for researchers and professionals in drug discovery and development.

The Structural Significance of the Cyclopentanone Ring

The cyclopentanone moiety is a versatile building block in the synthesis of bioactive compounds due to the diverse chemical modifications possible at its enone structural motif.[4][5] The reactivity of the α,β-unsaturated ketone system, present in many cyclopentenone derivatives, allows for Michael additions with cellular nucleophiles, such as thiol groups in proteins, providing a key mechanism for their biological effects.[6] The stereochemistry of substituents on the cyclopentane ring is also critical, as the biological activity of many of these compounds is highly dependent on the orientation of functional groups.[4]

Prostaglandins: Endogenous Cyclopentanones with Potent Signaling Roles

Prostaglandins (PGs) are a group of physiologically active lipid compounds derived from arachidonic acid that contain a cyclopentane ring.[7][8][9] They are synthesized in almost every tissue in the human body and act as local chemical messengers with diverse, and sometimes opposing, physiological effects.[8][9][10]

Structure and Classification

Prostaglandins are characterized by a 20-carbon skeleton with a central five-membered ring.[7] They are classified into different series (e.g., PGA, PGD, PGE, PGF) based on the functional groups attached to the cyclopentane ring, and a subscript number indicates the number of double bonds in the side chains.[8]

Biological Functions and Mechanisms of Action

Prostaglandins are involved in a wide array of physiological and pathological processes, including:

-

Inflammation: PGs like PGE2 are potent mediators of inflammation, causing vasodilation, increased vascular permeability, and sensitization of pain receptors.[7][9][10] They are synthesized by cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12]

-

Cardiovascular Homeostasis: Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular protection.[7][10]

-

Reproduction: PGF2α is involved in uterine contractions during childbirth.[7]

The diverse actions of prostaglandins are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on the cell surface, initiating various intracellular signaling cascades.

Cyclopentenone Prostaglandins (cyPGs): Anti-inflammatory and Anticancer Activities

A subclass of prostaglandins, the cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), possess a reactive α,β-unsaturated ketone in the cyclopentane ring.[11] This structural feature endows them with unique biological activities, often independent of classical PG receptors.

cyPGs are potent anti-inflammatory agents that can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[11][13] cyPGs can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[11][14] This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of inflammatory genes.[11]

Signaling Pathway: NF-κB Inhibition by Cyclopentenone Prostaglandins

Caption: NF-κB inhibition by cyclopentenone prostaglandins.

The cyclopentenone moiety is a key feature for the anticancer activity of many compounds.[15][16][17] Cyclopentenone-containing molecules, including cyPGs, can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][16] The model compound cyclopent-2-en-1-one has demonstrated cytotoxic and pro-apoptotic effects on melanoma cells, mediated by mitochondria and the activation of caspase 3.[16][18]

Jasmonates: Plant-Derived Cyclopentanones in Defense and Development

Jasmonates are a class of lipid-derived signaling molecules found in plants that play crucial roles in regulating growth, development, and responses to biotic and abiotic stress.[3][19][20][21] Jasmonic acid (JA) and its derivatives, such as methyl jasmonate (MeJA), are characterized by a cyclopentanone structure.

Biosynthesis and Signaling

Jasmonates are synthesized from α-linolenic acid, an essential fatty acid.[21] The signaling pathway involves the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), which is perceived by the receptor COI1.[22] This leads to the degradation of JAZ repressor proteins and the activation of transcription factors that regulate the expression of jasmonate-responsive genes.[22]

Biological Functions

Jasmonates are involved in a wide range of plant processes, including:

-

Defense against herbivores and pathogens: Jasmonates induce the production of defense compounds that deter insects and fight off pathogens.[3][22]

-

Wound response: They are key signaling molecules in the plant's response to mechanical wounding.[3]

-

Growth and development: Jasmonates regulate processes such as root growth, fruit ripening, and senescence.[3][19]

Synthetic Cyclopentanone Derivatives: A Rich Source for Drug Discovery

The versatility of the cyclopentanone scaffold has been extensively explored in synthetic chemistry to generate novel compounds with a wide range of therapeutic activities.[1][23]

Anticancer Agents

Numerous synthetic cyclopentanone derivatives have shown significant potential as anticancer agents.[1] For instance, certain chalcone oxime derivatives with a cyclopentanone core exhibit potent cytotoxicity against melanoma, breast, colon, and lung cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]

Table 1: In Vitro Cytotoxicity of Selected Cyclopentanone Derivatives [1]

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |

| Chalcone Oxime | 11g | A-375 (Melanoma) | 0.87 |

| MCF-7 (Breast) | 0.28 | ||

| HT-29 (Colon) | 2.43 | ||

| H-460 (Lung) | 1.04 | ||

| Chalcone Oxime | 11d | A-375 (Melanoma) | 1.47 |

| MCF-7 (Breast) | 0.79 | ||

| HT-29 (Colon) | 3.80 | ||

| H-460 (Lung) | 1.63 |

Anti-inflammatory Agents

Synthetic cyclopentanone derivatives have demonstrated potent anti-inflammatory effects.[24][25] For example, 3-methyl-1,2-cyclopentanedione has been shown to down-regulate the age-related NF-κB signaling cascade, reducing the expression of pro-inflammatory genes.[26] Another novel fused-cyclopentenone phosphonate has shown profound anti-inflammatory activity in a colitis model by inhibiting the phosphorylation of MAPK ERK.[27]

Antiviral Agents

Cyclopentanone derivatives have emerged as promising antiviral agents, particularly against the influenza virus.[1] A key mechanism of action is the inhibition of the viral enzyme neuraminidase, which is crucial for the release of new virus particles from infected cells.[1] Cyclopentane-based neuraminidase inhibitors act as transition-state analogs of sialic acid, binding to the active site of the enzyme with high affinity.[1] Additionally, cyclopentenone prostanoids have been shown to inhibit the replication of various viruses, including HIV-1, by inducing a cellular defense response and blocking viral transcription.[28][29]

Neuroprotective Agents

Certain substituted cyclopentanones have exhibited neuroprotective effects. A novel synthetic compound, 2-(3',5'-dimethoxybenzylidene) cyclopentanone (DMBC), has been shown to provide neuroprotective effects against ischemic stroke by inhibiting cathepsin B activation.[30] Other cyclopentenone prostaglandin derivatives, termed neurite outgrowth-promoting prostaglandins (NEPPs), have demonstrated the ability to protect neuronal cells from oxidative stress and reduce ischemic brain damage.[31] Furthermore, a cyclopentanone derivative has been found to attenuate memory impairment in a mouse model of Alzheimer's disease by inhibiting the formation of amyloid plaques.[32]

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activities of substituted cyclopentanones requires a range of well-established experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cyclopentanone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity (MTT) Assay

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Neuraminidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme, which cleaves sialic acid from glycoconjugates. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is often used.

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, add the neuraminidase enzyme, the test compound at various concentrations, and a buffer solution.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.

-

Substrate Addition: Add the fluorogenic substrate MUNANA to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer).

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

Data Analysis: Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value.

NF-κB Reporter Assay

Principle: This assay quantifies the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with NF-κB binding sites.

Step-by-Step Methodology:

-

Transfection: Transfect cells (e.g., HEK293 or HeLa) with the NF-κB reporter plasmid.

-

Compound Treatment: Treat the transfected cells with the cyclopentanone derivative.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Lyse the cells to release the reporter protein.

-

Reporter Gene Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase).

-

Data Analysis: Normalize the reporter activity to a control and determine the inhibitory effect of the compound on NF-κB activation.

Future Perspectives and Conclusion

Substituted cyclopentanones represent a highly valuable and versatile class of compounds with a broad spectrum of biological activities.[1] Their diverse mechanisms of action, ranging from enzyme inhibition to the modulation of key signaling pathways, underscore their therapeutic potential in oncology, immunology, virology, and neurology. The continued exploration of the vast chemical space around the cyclopentanone core, coupled with a deeper understanding of their molecular targets and mechanisms, will undoubtedly lead to the development of novel and more effective therapeutic agents. The synthetic accessibility and the potential for stereoselective synthesis of chiral cyclopentenones further enhance their appeal in drug discovery programs.[4][5] This guide provides a solid foundation for researchers to build upon, fostering further innovation in the exciting field of cyclopentanone-based drug development.

References

- The Multifaceted Biological Activities of Cyclopentanone Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).

- Rossi, A., et al. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. Nature, 403(6765), 103-108.

- Santoro, M. G., et al. (2003). Antiviral activity of cyclopentenone prostanoids. Trends in Microbiology, 11(7), 323-328.

- Hughes, J. V., et al. (1993). Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication. Antiviral Research, 20(3), 229-242.

- Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics. (n.d.).

- Simeonov, S. P., et al. (2017). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 117(17), 11367-11467.

- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - Beilstein Journals. (n.d.).

- Turner, J. G., et al. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(suppl 1), S153-S164.

- Conti, M. (2006). Cyclopentenone: A Special Moiety for Anticancer Drug Design. Anticancer Drugs, 17(9), 1017-1022.

- Rosetti, M., et al. (2009). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 29(10), 4025-4031.

- Prostaglandin - Wikipedia. (n.d.).

- Gu, W. W., et al. (2016). 2-(3',5'-Dimethoxybenzylidene) cyclopentanone, a novel synthetic small-molecule compound, provides neuroprotective effects against ischemic stroke. Neuroscience, 316, 26-40.

- Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Current Organic Chemistry, 18(16), 2074-2089.

- Khan, A., et al. (2021). Cyclopentanone Derivative Attenuates Memory Impairment by Inhibiting Amyloid Plaques Formation in the 5xFAD Mice. International Journal of Molecular Sciences, 22(11), 5896.

- Vacek, J., et al. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Mini-Reviews in Medicinal Chemistry, 14(10), 845-857.

- Satoh, T., et al. (2003). Neurotrophic Actions of Novel Compounds Designed From Cyclopentenone Prostaglandins. Journal of Neurochemistry, 84(5), 1132-1140.

- Synthesizing derivatives from cyclopentanone analogue curcumin and their toxic, antioxidant and anti-inflammatory activities. (n.d.).

- Prostaglandin | Definition, Function, Synthesis, & Facts - Britannica. (2025).

- Musiek, E. S., et al. (2006). Cyclopentenone eicosanoids as mediators of neurodegeneration: a pathogenic mechanism of oxidative stress-mediated and cyclooxygenase-mediated neurotoxicity. Neurobiology of Aging, 27(4), 573-585.

- Jasmonic acid signaling in plants and its biological functions in relation to environment. (2025).

- Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany, 100(4), 681-697.

- Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. (n.d.).

- Prostaglandins | PPTX - Slideshare. (n.d.).

- Bioactive natural compounds containing the cyclopentanones core structure. (n.d.).

- Guide to Prostaglandins: Structure and Analytical Methods - MetwareBio. (n.d.).